Indane-5-sulfonamide chemical properties and structure
Indane-5-sulfonamide chemical properties and structure
An In-depth Technical Guide to Indane-5-sulfonamide: A Core Scaffold for Drug Discovery
Authored by a Senior Application Scientist
Foreword: In the landscape of medicinal chemistry, the identification and characterization of versatile molecular scaffolds are paramount to the discovery of novel therapeutics. Indane-5-sulfonamide represents one such foundational structure, a seemingly simple molecule that serves as a cornerstone for the development of potent and selective enzyme inhibitors and receptor modulators. This guide provides an in-depth technical exploration of Indane-5-sulfonamide, from its fundamental chemical properties and structural features to its synthesis and critical applications in drug development. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to offer a comprehensive resource on this important chemical entity.
Chemical Identity and Physicochemical Properties
Indane-5-sulfonamide, systematically named 2,3-dihydro-1H-indene-5-sulfonamide, is a bicyclic aromatic sulfonamide.[1][2] Its structure consists of an indane core—a benzene ring fused to a cyclopentane ring—with a sulfonamide group (-SO₂NH₂) at the 5-position. This unique combination of a semi-rigid hydrophobic scaffold and a key hydrogen-bonding, zinc-binding sulfonamide group underpins its utility in medicinal chemistry.
Table 1: Chemical Identifiers for Indane-5-sulfonamide
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2,3-dihydro-1H-indene-5-sulfonamide | [1][2] |
| CAS Number | 35203-93-1 | [1] |
| Molecular Formula | C₉H₁₁NO₂S | [1] |
| Molar Mass | 197.26 g/mol | [1] |
| Canonical SMILES | C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N | [1][3] |
| InChIKey | XVQJTFMKKZBBSX-UHFFFAOYSA-N |[1][3] |
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems, influencing everything from solubility to cell permeability and metabolic stability.
Table 2: Key Physicochemical Properties of Indane-5-sulfonamide
| Property | Value | Significance in Drug Discovery | Source(s) |
|---|---|---|---|
| Melting Point | 151 - 153 °C | Indicates purity and solid-state stability. | [4] |
| Flash Point | 126 °C | Important for assessing handling and storage safety. | |
| XlogP3 | 1.3 | Predicts lipophilicity, a key factor in membrane permeability and solubility. This value is within the range favored by Lipinski's Rule of Five. | [3] |
| pKa | ~8-10 (Predicted) | The acidity of the sulfonamide proton is crucial for its biological activity, particularly in enzyme active sites. The pKa is influenced by the aromatic system.[5][6][7] | [5][6] |
| Water Solubility | Slightly Soluble | Affects formulation and bioavailability. Solubility can be modulated in different solvent systems.[8] |[8][9] |
Structural Elucidation and Spectroscopic Profile
The definitive identification and purity assessment of Indane-5-sulfonamide relies on a combination of spectroscopic techniques. The following sections describe the expected spectral characteristics based on its structure and data from analogous compounds.[10][11]
Diagram 1: Chemical structure of Indane-5-sulfonamide.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for both the aromatic and aliphatic protons. The three aromatic protons on the benzene ring would appear as a complex multiplet or as distinct signals in the 6.5-8.5 ppm range.[11] The aliphatic protons of the cyclopentane ring would appear further upfield, typically as two triplets around 2.9-3.1 ppm (for the CH₂ groups adjacent to the aromatic ring) and a quintet around 2.0-2.2 ppm (for the central CH₂ group).[12] The two protons on the sulfonamide nitrogen (-SO₂NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.[10]
-
¹³C NMR Spectroscopy: The spectrum would display nine unique carbon signals. Aromatic carbons would resonate in the 115-150 ppm region, while the aliphatic carbons of the indane moiety would appear in the 25-35 ppm range.[13]
-
Infrared (IR) Spectroscopy: Key diagnostic peaks would confirm the presence of the sulfonamide group. These include two strong, characteristic stretching vibrations for the S=O group between 1320-1310 cm⁻¹ (asymmetric) and 1155-1143 cm⁻¹ (symmetric).[10] An N-H stretching vibration would also be visible in the region of 3350-3140 cm⁻¹.[10]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would show a protonated molecular ion ([M+H]⁺) with a mass-to-charge ratio (m/z) corresponding to the calculated exact mass of C₉H₁₂NO₂S⁺.[3]
Synthesis and Purification Workflow
Expertise & Experience: The synthesis of Indane-5-sulfonamide is most efficiently achieved via a two-step sequence starting from commercially available indane. This pathway leverages a classic electrophilic aromatic substitution followed by nucleophilic substitution, a robust and well-understood strategy for preparing aryl sulfonamides. The critical step is the initial chlorosulfonation, where controlling the reaction temperature is paramount to prevent side reactions and decomposition. The subsequent amination is typically straightforward.
Diagram 2: General synthetic workflow for Indane-5-sulfonamide.
Trustworthiness (Self-Validating Protocol): The following protocol outlines a reliable method for the synthesis and purification of Indane-5-sulfonamide. Each step includes built-in checkpoints for validation.
Experimental Protocol: Synthesis of Indane-5-sulfonamide
-
Step 1: Chlorosulfonation of Indane to form Indane-5-sulfonyl chloride [14]
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C using an ice bath.
-
Charge the flask with chlorosulfonic acid (HSO₃Cl, ~3-4 equivalents).
-
Add indane (1 equivalent) dropwise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 5-10 °C. Causality: This slow, cooled addition prevents overheating and potential side reactions like polysulfonation or charring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Validation Checkpoint 1: Monitor the reaction progress by taking a small aliquot, carefully quenching it in ice water, extracting with an organic solvent (e.g., dichloromethane), and analyzing by Thin Layer Chromatography (TLC) against the starting material.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Safety: This quenching step is highly exothermic and must be done cautiously in a well-ventilated fume hood.
-
The solid precipitate, Indane-5-sulfonyl chloride, is collected by vacuum filtration, washed with cold water, and dried under vacuum. This intermediate is often used directly in the next step due to its moisture sensitivity.[14]
-
-
Step 2: Amination to Indane-5-sulfonamide [15]
-
Add the crude Indane-5-sulfonyl chloride from the previous step to a flask containing concentrated ammonium hydroxide (NH₄OH) at 0 °C.
-
Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.
-
Validation Checkpoint 2: Monitor the conversion of the sulfonyl chloride to the sulfonamide by TLC.
-
The resulting solid precipitate is collected by vacuum filtration and washed thoroughly with water to remove any remaining salts.
-
-
Purification Protocol: Recrystallization
-
Dissolve the crude Indane-5-sulfonamide in a minimal amount of hot solvent, such as an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Final Validation: Confirm the identity and purity of the final product by measuring its melting point and acquiring spectroscopic data (¹H NMR, IR, MS) to compare with reference values.[4]
-
Key Applications in Drug Discovery
Indane-5-sulfonamide is not typically a therapeutic agent itself but rather a privileged scaffold for designing active pharmaceutical ingredients. Its primary value lies in its role as a potent inhibitor of carbonic anhydrases.
Core Application: Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in diseases like glaucoma, epilepsy, and various cancers.[2][16][17]
The sulfonamide group is the quintessential zinc-binding group for CA inhibitors. The deprotonated sulfonamide anion (SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a water/hydroxide molecule and blocking the enzyme's catalytic activity.[13][18] The indane portion of the molecule serves as a scaffold that can be further functionalized to achieve selectivity for different CA isoforms.
Diagram 3: Simplified model of sulfonamide binding to the zinc ion in the carbonic anhydrase active site.
Notably, derivatives of Indane-5-sulfonamide have been explored as inhibitors of tumor-associated isoforms CA IX and CA XII, which are overexpressed in hypoxic tumors and contribute to cancer cell survival and proliferation.[13][18] By modifying the indane core (e.g., creating indoline-5-sulfonamides), researchers can fine-tune binding interactions with amino acid residues lining the active site, thereby enhancing both potency and selectivity.[13][18]
Other Therapeutic Areas: The indane scaffold has also been used as a bioisostere for the indole ring. This "indole-to-indene" core change led to the discovery of indenylsulfonamides that act as potent agonists for the 5-HT₆ serotonin receptor, a target for cognitive disorders.[19] This demonstrates the versatility of the indane-sulfonamide framework beyond enzyme inhibition.
Safety, Handling, and Storage
As with any chemical reagent, proper handling of Indane-5-sulfonamide is essential for laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).
Table 3: GHS Hazard and Precautionary Information for Indane-5-sulfonamide
| Category | Code | Description | Source(s) |
|---|---|---|---|
| Hazard Statements | H302 | Harmful if swallowed. | [1][2] |
| H315 | Causes skin irritation. | [1][2] | |
| H319 | Causes serious eye irritation. | [1][2] | |
| H335 | May cause respiratory irritation. | [1][2] | |
| Precautionary Statements | P261 | Avoid breathing dust. | [2][20] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][20] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[2][20] |
Safe Handling:
-
Always handle Indane-5-sulfonamide in a well-ventilated area or a chemical fume hood.
-
Use appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[20]
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
Indane-5-sulfonamide is a powerful and versatile building block in modern drug discovery. Its rigid, hydrophobic indane core coupled with the functionally critical sulfonamide group makes it an ideal starting point for developing highly potent and selective carbonic anhydrase inhibitors. Its proven utility extends to other target classes, highlighting its value as a privileged scaffold. A thorough understanding of its chemical properties, synthesis, and biological context, as detailed in this guide, empowers researchers to fully leverage the potential of this important molecule in the pursuit of new therapeutic agents.
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